2,7-Dibromo-9,10-dihydrophenanthrene
Overview
Description
2,7-Dibromo-9,10-dihydrophenanthrene is an organic compound with the molecular formula C14H10Br2. It is a derivative of phenanthrene, where bromine atoms are substituted at the 2 and 7 positions, and the compound is hydrogenated at the 9 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,10-dihydrophenanthrene typically involves the bromination of 9,10-dihydrophenanthrene. This can be achieved through the reaction of 9,10-dihydrophenanthrene with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of palladium-catalyzed carbonylation-polycondensation reactions. This method not only ensures high yield but also allows for the production of high molecular weight polymers .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-9,10-dihydrophenanthrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Dehalogenation Reactions: The removal of bromine atoms can be achieved through dehalogenation reactions using reagents such as zero-valent nickel complexes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Dehalogenation: Zero-valent nickel complexes or electrochemically generated nickel complexes are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenanthrene derivatives can be obtained.
Dehalogenation Products: The primary product is 9,10-dihydrophenanthrene.
Scientific Research Applications
2,7-Dibromo-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polycyclic aromatic hydrocarbons and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of heat-resistant and soluble aramids, which are important for the manufacturing of advanced materials such as fiber-reinforced plastics
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, in hydrocracking reactions, it undergoes hydrogenation, dehydrogenation, isomerization, and ring-opening reactions. These reactions are facilitated by industrial catalysts such as NiMo/Al2O3-USY, which help in the selective ring opening and formation of monocyclic aromatic hydrocarbons .
Comparison with Similar Compounds
9,10-Dihydrophenanthrene: Lacks the bromine substituents and has different reactivity and applications.
2,7-Dibromo-9,10-phenanthrenedione: Contains a diketone functionality, making it useful for different chemical transformations.
Phenanthrene: The parent compound without any bromine or hydrogenation modifications.
Uniqueness: 2,7-Dibromo-9,10-dihydrophenanthrene is unique due to the presence of bromine atoms at specific positions, which allows for selective chemical modifications. Its hydrogenated form also provides different reactivity compared to its non-hydrogenated counterparts .
Properties
IUPAC Name |
2,7-dibromo-9,10-dihydrophenanthrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFAGVNUIFJWGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385016 | |
Record name | 2,7-dibromo-9,10-dihydrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61650-86-0 | |
Record name | 2,7-dibromo-9,10-dihydrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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